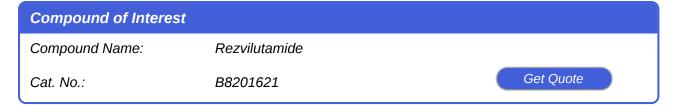


# head-to-head comparison of Rezvilutamide and apalutamide

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Head-to-Head Comparison of **Rezvilutamide** and Apalutamide for Prostate Cancer Therapy

This guide provides a detailed, data-driven comparison of **Rezvilutamide** and Apalutamide, two potent second-generation androgen receptor (AR) inhibitors used in the treatment of prostate cancer. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, pharmacokinetics, clinical efficacy, and safety profiles based on available experimental and clinical data.

#### **Mechanism of Action**

Both **Rezvilutamide** and Apalutamide are nonsteroidal antiandrogens (NSAAs) that function as competitive antagonists of the androgen receptor, a key driver in the progression of prostate cancer.[1][2] They share a similar core mechanism but exhibit distinct properties.

- Apalutamide: Apalutamide is a potent AR inhibitor that binds directly to the ligand-binding domain of the AR with a high affinity (IC50 of 16 nM).[3][4] This binding prevents AR nuclear translocation, inhibits the receptor's binding to DNA, and ultimately impedes AR-mediated gene transcription.[3] This cascade of inhibition leads to decreased tumor cell proliferation and an increase in apoptosis. Apalutamide has a 5- to 10-fold greater affinity for the AR compared to the first-generation antiandrogen, bicalutamide.
- Rezvilutamide: Also known as SHR3680, Rezvilutamide is a novel AR antagonist that competitively binds to the AR's ligand-binding domain, preventing activation by androgens



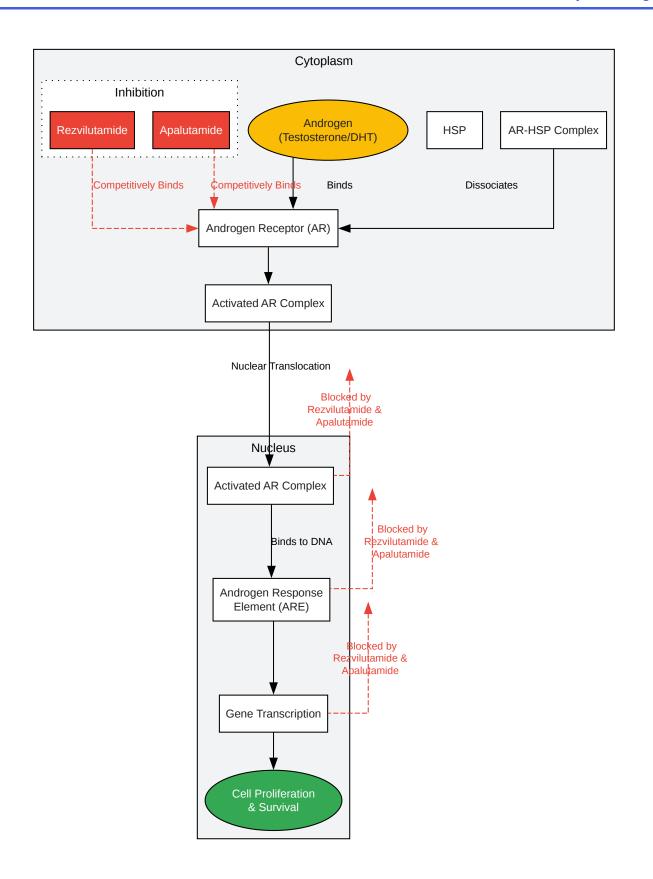




like testosterone and dihydrotestosterone. Similar to apalutamide, it blocks the nuclear translocation of the AR and subsequent transcription of androgen-responsive genes essential for prostate cancer cell growth. A distinguishing feature of **Rezvilutamide** is its reported low penetration of the blood-brain barrier, which is suggested to reduce central nervous system (CNS)-related side effects compared to other drugs in its class.

Below is a diagram illustrating the common signaling pathway inhibited by both drugs.





Click to download full resolution via product page

Androgen Receptor Signaling Pathway Inhibition.



#### **Pharmacokinetic Profiles**

The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and potential for drug-drug interactions. Apalutamide's profile is well-documented, while specific quantitative data for **Rezvilutamide** is less detailed in publicly available literature.

Parameter	Rezvilutamide (SHR3680)	Apalutamide (ARN- 509)	Reference(s)
Administration	Oral, once-daily	Oral, once-daily (240 mg)	
Bioavailability	High oral bioavailability	~100%	
Time to Peak	Not specified	~2 hours (food delays by ~2 hours)	
Protein Binding	Not specified	96% (Metabolite: 95%)	
Metabolism	Primarily hepatic	Primarily hepatic via CYP2C8 and CYP3A4	_
Active Metabolite	Not specified	N-desmethyl apalutamide (less potent)	
Elimination Half-life	Moderate, allows once-daily dosing	~3-4 days at steady- state	
Excretion	Mainly via feces	65% Urine, 24% Feces	
CNS Penetration	Significantly lower than other NSAAs	Crosses blood-brain barrier (animal studies)	

## **Clinical Efficacy**



Clinical trials have demonstrated the efficacy of both drugs in different settings of prostate cancer. **Rezvilutamide** has been primarily studied in metastatic hormone-sensitive prostate cancer (mHSPC), while Apalutamide has established efficacy in both mHSPC and non-metastatic castration-resistant prostate cancer (nmCRPC).

Trial	Drug	Patient Populatio n	Comparat or	Primary Endpoint( s)	Key Results	Referenc e(s)
CHART	Rezvilutam ide + ADT	High- volume mHSPC	Bicalutami de + ADT	rPFS, OS	rPFS: HR 0.44 (Median not reached vs. 25.1 mos) OS: HR 0.58 (Median not reached)	
TITAN	Apalutamid e + ADT	mCSPC	Placebo + ADT	rPFS, OS	rPFS: HR 0.48 (Median not reached vs. 22.1 mos) OS: HR 0.67 (initial); HR 0.65 (final)	
SPARTAN	Apalutamid e + ADT	nmCRPC	Placebo + ADT	Metastasis- Free Survival (MFS)	MFS: HR 0.28 (40.5 mos vs. 16.2 mos)	



ADT: Androgen Deprivation Therapy; HR: Hazard Ratio; mCSPC: metastatic Castration-Sensitive Prostate Cancer; mHSPC: metastatic Hormone-Sensitive Prostate Cancer; nmCRPC: non-metastatic Castration-Resistant Prostate Cancer; OS: Overall Survival; rPFS: radiographic Progression-Free Survival.

### **Safety and Tolerability**

The safety profiles of **Rezvilutamide** and Apalutamide are generally manageable, though they are associated with distinct adverse events.



Adverse Event (AE)	Rezvilutamide (CHART Trial)	Apalutamide (TITAN/SPARTAN Trials)	Reference(s)
Serious AEs	28%	Not specified in this format	
Grade ≥3 Hypertension	8%	≥10% incidence (all grades)	
Grade ≥3 Hypertriglyceridemia	7%	67% (all grades), 1.6% (Grade ≥3) in SPARTAN	
Grade ≥3 Increased Weight	6%	16.1% weight loss (all grades) in SPARTAN	_
Grade ≥3 Anemia	4%	70% (all grades), 0.4% (Grade ≥3) in SPARTAN	
Fatigue	Not specified as primary	30% - 61% (most common)	-
Rash	Not specified as primary	24% - 27% (5-6% Grade ≥3)	-
Falls / Fractures	Not specified as primary	16% (falls), 12% (fractures)	
Hypothyroidism	Not specified as primary	8%	_
Seizures	Low risk due to low CNS penetration	<1%	

## **Experimental Protocols**

Detailed, step-by-step experimental protocols for preclinical assays such as androgen receptor binding or cell viability are proprietary and not typically disclosed in publications. However, the methodologies for the pivotal clinical trials are publicly registered and summarized here.



#### **CHART Trial (Rezvilutamide)**

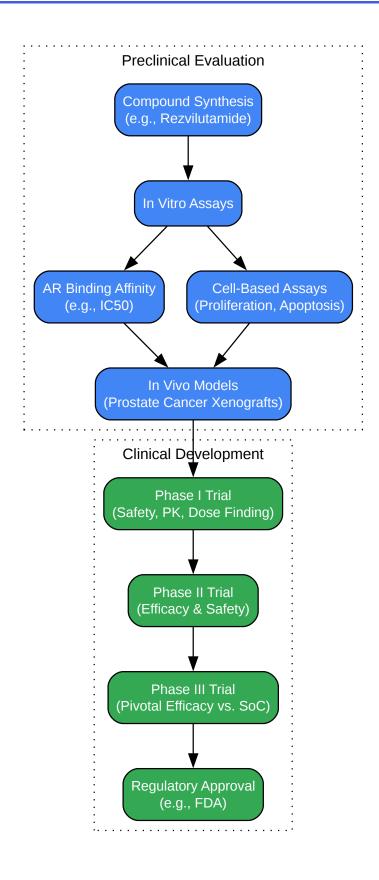
- Design: A randomized, open-label, phase 3 trial conducted at 72 hospitals.
- Population: Men (≥18 years) with high-volume, metastatic, hormone-sensitive prostate cancer and an ECOG performance status of 0 or 1.
- Intervention: Patients were randomized 1:1 to receive standard androgen-deprivation therapy (ADT) plus either **Rezvilutamide** (240 mg orally, once daily) or Bicalutamide (50 mg orally, once daily).
- Endpoints: The co-primary endpoints were radiographic progression-free survival (rPFS) and overall survival (OS). Secondary endpoints included time to PSA progression and safety.

#### **TITAN Trial (Apalutamide)**

- Design: A randomized, double-blind, placebo-controlled, multi-center phase 3 trial.
- Population: 1,052 patients with metastatic castration-sensitive prostate cancer (mCSPC), including both high- and low-volume disease.
- Intervention: Patients were randomized 1:1 to receive either Apalutamide (240 mg orally, once daily) or a placebo, in combination with continuous ADT.
- Endpoints: The major efficacy outcomes were overall survival (OS) and radiographic progression-free survival (rPFS).

The following diagram illustrates a generalized workflow for evaluating novel androgen receptor inhibitors.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Rezvilutamide? [synapse.patsnap.com]
- 2. Apalutamide Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ERLEADA Mechanism of Action [jnjmedicalconnect.com]
- To cite this document: BenchChem. [head-to-head comparison of Rezvilutamide and apalutamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8201621#head-to-head-comparison-of-rezvilutamide-and-apalutamide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com